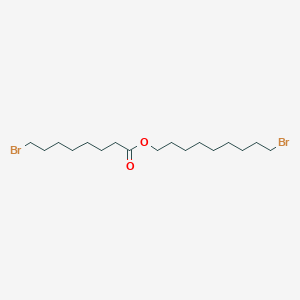
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a central acenaphthylene core with four methoxyphenyl groups attached, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene with 4-methoxyphenyl derivatives under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions may produce various substituted acenaphthylenes .
Applications De Recherche Scientifique
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthylene, 1,1,2,2-tetrakis(4-chlorophenyl)-1,2-dihydro-: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl-: Lacks the methoxy groups, making it less reactive in certain chemical reactions
Uniqueness
The methoxy groups can participate in additional chemical reactions, making this compound more versatile compared to its analogs .
Propriétés
Numéro CAS |
673458-29-2 |
|---|---|
Formule moléculaire |
C40H34O4 |
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
1,1,2,2-tetrakis(4-methoxyphenyl)acenaphthylene |
InChI |
InChI=1S/C40H34O4/c1-41-32-19-11-28(12-20-32)39(29-13-21-33(42-2)22-14-29)36-9-5-7-27-8-6-10-37(38(27)36)40(39,30-15-23-34(43-3)24-16-30)31-17-25-35(44-4)26-18-31/h5-26H,1-4H3 |
Clé InChI |
IKZMMYVLFULEDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


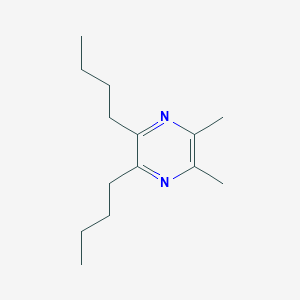
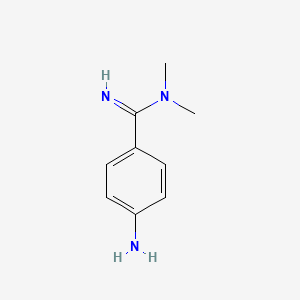
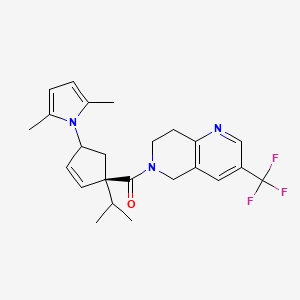
![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
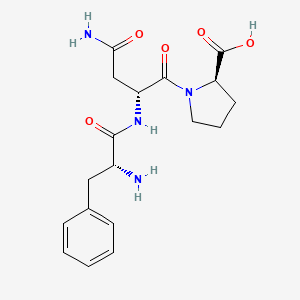
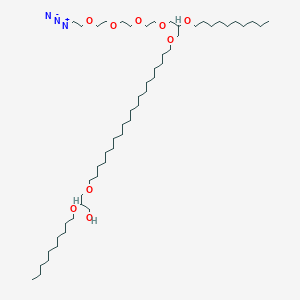
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)
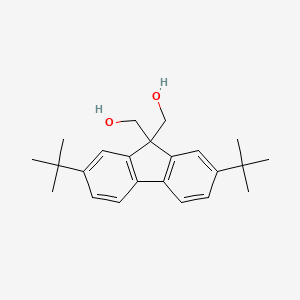
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)

